molecular formula C14H19NO2 B1366198 1-(2-Methylbenzyl)piperidine-4-carboxylic acid CAS No. 897094-25-6

1-(2-Methylbenzyl)piperidine-4-carboxylic acid

Cat. No. B1366198
M. Wt: 233.31 g/mol
InChI Key: WFPNQYHURBUWEN-UHFFFAOYSA-N
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Description

“1-(2-Methylbenzyl)piperidine-4-carboxylic acid” is a chemical compound with the molecular formula C14H19NO2 . It is used for research and development purposes .


Molecular Structure Analysis

The molecular structure of “1-(2-Methylbenzyl)piperidine-4-carboxylic acid” consists of a piperidine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms. Attached to this ring is a carboxylic acid group and a 2-methylbenzyl group .

Scientific Research Applications

The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . In recent years, a lot of reviews concerning specific methods of pipiridine synthesis, functionalization, and their pharmacological application were published .

  • Pharmacological Applications : Piperidines are significant in the pharmaceutical industry. Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . A series of 2-amino-4-(1-piperidine) pyridine derivatives were designed as the clinically Crizotinib-resistant anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1) dual inhibitor .

  • Synthesis Methods : The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . There have been many reviews concerning specific methods of pipiridine synthesis, functionalization, and their pharmacological application .

  • Double Decarboxylative Coupling Reactions : The double decarboxylative coupling reaction between two (similar or different) molecules of carboxylic acids is an emerging area that has gained considerable attention as a new avenue for forging carbon–carbon bonds .

  • Chiral Separation : An effective approach to separate chiral (2 S,4 S)-1- (tert -butoxy carbonyl)-4- (methoxymethyl) pyrrolidine-2-carboxylic acid from mixed (2 S,4 S)-TBMP and (2 S,4 R)-TBMP, an important intermediate for the anti-HCV drug Velpatasvir, was developed .

  • Pharmacological Applications : Piperidines are significant in the pharmaceutical industry. Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . A series of 2-amino-4-(1-piperidine) pyridine derivatives were designed as the clinically Crizotinib-resistant anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1) dual inhibitor .

  • Synthesis Methods : The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . There have been many reviews concerning specific methods of pipiridine synthesis, functionalization, and their pharmacological application .

  • Double Decarboxylative Coupling Reactions : The double decarboxylative coupling reaction between two (similar or different) molecules of carboxylic acids is an emerging area that has gained considerable attention as a new avenue for forging carbon–carbon bonds .

  • Chiral Separation : An effective approach to separate chiral (2 S,4 S)-1- (tert -butoxy carbonyl)-4- (methoxymethyl) pyrrolidine-2-carboxylic acid from mixed (2 S,4 S)-TBMP and (2 S,4 R)-TBMP, an important intermediate for the anti-HCV drug Velpatasvir, was developed .

Future Directions

The future directions for research on “1-(2-Methylbenzyl)piperidine-4-carboxylic acid” and similar piperidine derivatives involve the development of fast and cost-effective methods for their synthesis. Additionally, there is interest in discovering and biologically evaluating potential drugs containing the piperidine moiety .

properties

IUPAC Name

1-[(2-methylphenyl)methyl]piperidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO2/c1-11-4-2-3-5-13(11)10-15-8-6-12(7-9-15)14(16)17/h2-5,12H,6-10H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFPNQYHURBUWEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2CCC(CC2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10407662
Record name 1-(2-methylbenzyl)piperidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10407662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Methylbenzyl)piperidine-4-carboxylic acid

CAS RN

897094-25-6
Record name 1-(2-methylbenzyl)piperidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10407662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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